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Cat. No.: B1611744 Get Quote

An In-depth Technical Guide to Human Parathyroid Hormone Fragment (53-84)

Executive Summary
For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were

largely considered inactive byproducts of the metabolism of the full-length PTH (1-84)

molecule. The classical biological effects of PTH on calcium and bone homeostasis were

attributed solely to the amino-terminal (N-terminal) region, which activates the Type 1

PTH/PTH-related peptide receptor (PTH1R).[1][2] However, emerging research has illuminated

a distinct and physiologically relevant role for C-terminal fragments, including PTH (53-84).

These fragments are now understood to exert biological effects, often in opposition to the N-

terminal fragments, through a putative, distinct C-terminal PTH receptor (CPTHR).[1][2][3] This

document provides a comprehensive technical overview of the human PTH (53-84) peptide,

consolidating information on its sequence, structure, biological activity, and the experimental

protocols used for its characterization.

Peptide Sequence and Physicochemical Properties
The human PTH (53-84) is a 32-amino acid peptide fragment corresponding to the C-terminal

portion of the mature 84-amino acid parathyroid hormone.[4]

Table 1: Peptide Sequence and Properties
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Property Value Reference

One-Letter Code
KKEDNVLVESHEKSLGEA
DKADVNVLTKAKSQ

[4][5]

Three-Letter Code

Lys-Lys-Glu-Asp-Asn-Val-Leu-

Val-Glu-Ser-His-Glu-Lys-Ser-

Leu-Gly-Glu-Ala-Asp-Lys-Ala-

Asp-Val-Asn-Val-Leu-Thr-Lys-

Ala-Lys-Ser-Gln

[4][5]

Molecular Formula C₁₄₉H₂₅₃N₄₃O₅₄ [6]

Molecular Weight
Approximately 3508 - 3510.9

Da
[4][6]

| Biological Source | Human |[4] |

Structure
While a high-resolution crystal or NMR structure for the isolated human PTH (53-84) fragment

is not readily available in public databases, studies on the full-length hormone provide insights.

Analysis of PTH has indicated the presence of limited secondary structures, such as turns and

short helices, within the C-terminal hPTH (54-84) region.[7] Specifically, nuclear Overhauser

effect analysis has confirmed secondary structure in the region of residues 57-62.[7] The region

between residues 39 and 52 appears to be the least conserved and lacks defined secondary

structure, whereas the 53-84 region contains several stretches of high homology among

mammals.[7]

Biological Function and Signaling Pathway
Initially found to lack the classical PTH-like activity in renal and bone assays, and unable to

inhibit native PTH action on the PTH1R, PTH (53-84) is now known to possess distinct

biological functions.[8] It acts through a putative C-terminal PTH receptor (CPTHR), which is

expressed by bone cells, particularly osteocytes.[9]

Key Biological Effects:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.echelon-inc.com/product/parathyroid-hormone-pth-53-84-human/
https://www.biorbyt.com/human-pth-53-84-peptide-orb71937.html
https://www.echelon-inc.com/product/parathyroid-hormone-pth-53-84-human/
https://www.biorbyt.com/human-pth-53-84-peptide-orb71937.html
https://www.peptide.com/product/parathyroid-hormone-53-84-89439-30-5/
https://www.echelon-inc.com/product/parathyroid-hormone-pth-53-84-human/
https://www.peptide.com/product/parathyroid-hormone-53-84-89439-30-5/
https://www.echelon-inc.com/product/parathyroid-hormone-pth-53-84-human/
https://academic.oup.com/edrv/article/26/1/78/2355236
https://academic.oup.com/edrv/article/26/1/78/2355236
https://academic.oup.com/edrv/article/26/1/78/2355236
https://pubmed.ncbi.nlm.nih.gov/744126/
https://journals.physiology.org/doi/full/10.1152/ajpcell.00566.2005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antagonism of PTH (1-34) and PTH (1-84): In vivo, C-terminal fragments can antagonize the

calcemic response to N-terminal PTH fragments.[1][2] Specifically, PTH (53-84) has been

shown to suppress the calcium release induced by PTH (1-34) in bone organ cultures.[10]

Calcium Homeostasis: Synthetic C-PTH fragments, including PTH (53-84), can decrease

ionized calcium concentration in vivo.[1][11]

Bone Metabolism: These fragments can inhibit bone resorption and promote the apoptosis of

osteocytes.[1][3]

The primary signaling event following CPTHR activation by PTH (53-84) is a rapid and transient

increase in cytosolic free calcium concentration ([Ca²⁺]i).[9] This response is dependent on the

presence of extracellular calcium and is effectively blocked by inhibitors of voltage-dependent

calcium channels (VDCCs), suggesting that the receptor's activation leads to an influx of

extracellular calcium through these channels.[9]

PTH (53-84) Signaling Pathway in Osteocytes
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Caption: Signaling cascade initiated by PTH (53-84) binding.

Quantitative Data Summary
The following table summarizes key quantitative metrics associated with PTH (53-84) activity

from published literature.

Table 2: Summary of Quantitative Data

Parameter Value Cell/System Reference

Binding Affinity

~100-fold lower
than longer C-
terminal fragments
(e.g., PTH 7-84)

C-PTH Receptors [9]

[Ca²⁺]i Increase
~100 nM increase

from baseline

OC59 Osteocytic

Cells
[9]

Effective

Concentration

250 nM for [Ca²⁺]i

signal induction

OC59 Osteocytic

Cells
[9]

| In Vivo Calcemic Effect | 0.07 ± 0.04 mmol/L decrease (as part of a C-fragment mixture at 10

nmol/h) | Thyroparathyroidectomized Rats |[11] |

Experimental Protocols
The study of PTH (53-84) involves its synthesis, purification, and characterization through

various functional assays.

Solid-Phase Peptide Synthesis (SPPS)
The carboxyl-terminal region of human PTH, including the (53-84) fragment, is routinely

produced by solid-phase synthesis.[8]

Principle: The peptide is assembled sequentially while the C-terminal amino acid is

covalently attached to an insoluble polymer resin. Cycles of deprotection and coupling of
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protected amino acids are repeated until the desired sequence is complete.

Methodology:

Resin Preparation: A suitable resin (e.g., Wang or PAM resin) is pre-loaded with the C-

terminal amino acid, Glutamine (Gln).

Deprotection: The Nα-protecting group (typically Fmoc or Boc) of the resin-bound amino

acid is removed using a chemical agent (e.g., piperidine for Fmoc, TFA for Boc).

Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to

remove excess reagents and byproducts.

Coupling: The next Nα-protected amino acid in the sequence is activated (e.g., with

HBTU/HOBt) and added to the resin to form a new peptide bond.

Washing: The resin is washed again to remove unreacted amino acids and coupling

reagents.

Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence until the

final residue (Lys) is coupled.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-

chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA

with scavengers like water, triisopropylsilane).

Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold

diethyl ether, collected by centrifugation, and washed.

Peptide Purification by Reversed-Phase HPLC
The crude synthetic peptide is purified to homogeneity using high-performance liquid

chromatography (HPLC).

Principle: Separation is based on the differential partitioning of the peptide between a

nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

Methodology:
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Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of

aqueous solvent (e.g., 0.1% TFA in water).

Column: A C18 reversed-phase column is equilibrated with the initial mobile phase

conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in

acetonitrile).

Elution: The peptide is eluted using a linear gradient of increasing organic solvent (Solvent

B). For example, a gradient of 5% to 65% Solvent B over 60 minutes.

Detection: The column eluate is monitored by UV absorbance, typically at 214 nm and 280

nm.

Fraction Collection: Fractions corresponding to the major peptide peak are collected.

Analysis: The purity of the collected fractions is confirmed by analytical HPLC and the

identity is verified by mass spectrometry.

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide powder.
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Experimental Workflow: From Synthesis to Assay
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Caption: General workflow for producing and testing PTH (53-84).
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Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol is based on methods used to demonstrate the signaling activity of PTH (53-84) in

osteocytic cells.[9]

Principle: The fluorescent dye Fura-2 is loaded into cells, where its fluorescence excitation

spectrum shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a

fixed wavelength following excitation at 340 nm and 380 nm, the intracellular calcium

concentration can be calculated.

Methodology:

Cell Culture: Plate PTH1R-null osteocytic cells (e.g., OC59) onto glass coverslips and

culture until sub-confluent.

Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester form) in a suitable buffer

(e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

Washing: Wash the cells to remove extracellular Fura-2 AM.

Microfluorimetry: Mount the coverslip onto the stage of an inverted microscope equipped

for ratiometric fluorescence imaging.

Baseline Measurement: Perfuse the cells with buffer and record the baseline 340/380 nm

excitation ratio for several minutes.

Stimulation: Add PTH (53-84) peptide (e.g., at a final concentration of 250 nM) to the

perfusion buffer and continue recording the fluorescence ratio to capture the transient

increase in [Ca²⁺]i.

Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to

determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g.,

EGTA) to determine the minimum ratio (Rmin) for calibration of the signal to absolute Ca²⁺

concentrations.

Alkaline Phosphatase (ALP) Activity Assay
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This assay can be used to measure the effect of PTH (53-84) on osteoblast differentiation and

activity.[7][10][12]

Principle: ALP is an enzyme expressed by active osteoblasts. Its activity is quantified by

measuring the rate at which it hydrolyzes a substrate, such as p-nitrophenyl phosphate

(pNPP), into a colored product, p-nitrophenol (pNP), which can be measured

spectrophotometrically.

Methodology:

Cell Culture and Treatment: Seed osteoblastic cells (e.g., ROS 17/2.8) in culture plates.

Treat the cells with PTH (53-84) and/or other agents (e.g., PTH (1-34), dexamethasone)

for a specified period (e.g., 24-48 hours).

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a

lysis buffer (e.g., containing Triton X-100).

Assay Reaction: Add the cell lysate to a reaction buffer containing pNPP. Incubate at 37°C.

Stopping Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm

using a plate reader.

Normalization: Determine the total protein concentration in each lysate sample (e.g., using

a BCA assay) to normalize the ALP activity. The results are typically expressed as units of

ALP activity per milligram of total protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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